3-Phosphoadenylylselenate

Description

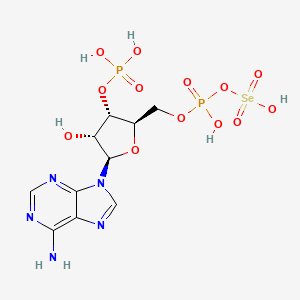

3-Phosphoadenylylselenate is a critical intermediate in selenoamino acid metabolism, acting as a key substrate for the synthesis of selenophosphate—a selenium donor required for the biosynthesis of selenocysteine and selenoproteins . Structurally, it consists of an adenosine moiety linked to a phosphate group and a selenate group, with the IUPAC name [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]selenonic acid . This compound is enzymatically derived from adenosine triphosphate (ATP) and selenate, highlighting its role in selenium assimilation pathways.

Properties

Molecular Formula |

C10H15N5O13P2Se |

|---|---|

Molecular Weight |

554.2 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

AZRLZPIFEZUZLW-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Phosphoadenylylselenate belongs to a family of phosphoadenylylated metabolites involved in transferring reactive anionic groups. Below is a detailed comparison with its closest analogs:

3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

- Molecular Formula : C₁₀H₁₅N₅O₁₃P₂S

- Structure: Features an adenosine core with a sulfate group linked via a phosphodiester bond.

- Function: Serves as the universal sulfur donor in sulfation reactions (e.g., glycosaminoglycan biosynthesis) .

- Key Difference : Replaces selenium with sulfur, resulting in distinct biochemical roles. Sulfur’s higher electronegativity and smaller atomic radius confer greater stability to PAPS compared to selenium-containing analogs.

Adenosine 5'-Phosphoselenate (APSe)

- Molecular Formula : C₁₀H₁₄N₅O₁₂PSe

- Structure : Similar to this compound but lacks the additional phosphate group at the 3' position.

- Function : Direct precursor to this compound in selenium metabolism.

- Key Difference : Absence of the 3'-phosphate reduces its reactivity, limiting its role to early selenium activation steps .

3'-Phosphoadenosine 5'-Phosphate (PAP)

- Molecular Formula : C₁₀H₁₄N₅O₁₂P₂

- Function: A byproduct of sulfotransferase and selenotransferase reactions, regulating enzyme activity via feedback inhibition.

- Key Difference : Lacks the chalcogen (Se/S) group, rendering it inactive in selenium/sulfur transfer but critical in metabolic regulation.

Data Table: Comparative Analysis of Phosphoadenylylated Metabolites

Research Findings and Mechanistic Insights

- Selenium vs. Sulfur Reactivity: The larger atomic radius and lower electronegativity of selenium in this compound make it more nucleophilic than PAPS, enabling efficient selenophosphate synthesis under physiological conditions .

- Metabolic Flux: this compound exhibits faster turnover than PAPS due to the instability of selenate intermediates, necessitating tight regulatory control to prevent cellular toxicity .

- Enzymatic Specificity: Selenophosphate synthetase shows a 10-fold higher affinity for this compound compared to APSe, underscoring the importance of the 3'-phosphate group in substrate recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.